molecular formula C13H8N2O2 B1613397 3-(3-Nitrophenyl)benzonitrile CAS No. 192699-67-5

3-(3-Nitrophenyl)benzonitrile

Cat. No. B1613397
CAS RN: 192699-67-5
M. Wt: 224.21 g/mol
InChI Key: RDDKZUGQFOXIED-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)benzonitrile is a chemical compound with the CAS Number: 192699-67-5 . Its molecular weight is 224.22 and its linear formula is C13H8N2O2 . It is also known by its IUPAC name 3’-nitro [1,1’-biphenyl]-3-carbonitrile .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H8N2O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)15(16)17/h1-8H . The Inchi Key is RDDKZUGQFOXIED-UHFFFAOYSA-N .


Chemical Reactions Analysis

Nitriles undergo several types of reactions including hydrolysis to carboxylic acids, two different reductions with products that vary with the strength of the reducing agent and reaction with Grignard reagents that form ketones .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.22 . Its linear formula is C13H8N2O2 .

Scientific Research Applications

Rhodium-Catalyzed Cyanation

3-(3-Nitrophenyl)benzonitrile has been explored in the context of organic synthesis, specifically in the rhodium-catalyzed direct cyanation of aromatic C-H bonds. This process utilizes N-nitrosoarylamines with N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the "CN" source, facilitating the synthesis of 2-(alkylamino)benzonitriles, which are crucial intermediates in the production of pharmaceuticals and agrochemicals (J. Dong et al., 2015).

Corrosion Inhibition

In the field of corrosion science, derivatives of this compound have been studied for their efficacy as corrosion inhibitors for mild steel in acidic media. Their performance was evaluated using a combination of gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy methods, demonstrating that these compounds offer excellent protection against corrosion (A. Chaouiki et al., 2018).

High-Temperature Polymer Synthesis

The compound has also been involved in the synthesis of high-temperature resorcinol-based phthalonitrile polymers. These polymers exhibit outstanding thermal stability and chemical resistance, making them suitable for aerospace and electronic applications (T. Keller & D. Dominguez, 2005).

Photorefractive Polymer Composites

Furthermore, this compound has been utilized in the development of photorefractive polymer composites. These materials show significant promise in optical data storage and real-time holography, featuring high efficiency and long phase stability (E. Hendrickx et al., 1998).

Fluorescence Assay for Membrane Asymmetry

In biological research, fluorescent derivatives of this compound have been employed in assays to measure phospholipid membrane asymmetry. This application highlights its role in studying the dynamics and structure of biological membranes (J. McIntyre & Richard G. Sleight, 1991).

Safety and Hazards

3-(3-Nitrophenyl)benzonitrile is considered hazardous. It is fatal if swallowed, harmful in contact with skin, and toxic if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

3-(3-nitrophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)15(16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDKZUGQFOXIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629598
Record name 3'-Nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192699-67-5
Record name 3'-Nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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